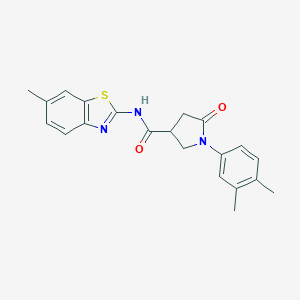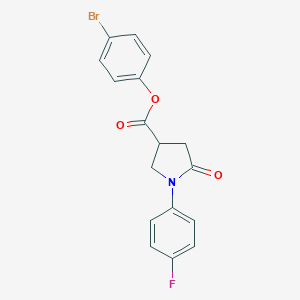
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the pharmaceutical industry. This compound is known for its unique chemical structure and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. Additionally, this compound has been shown to activate certain pathways, such as the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the advantages of using 1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its unique chemical structure, which allows for the study of its potential applications in the pharmaceutical industry. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are a number of future directions for the study of 1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is the study of its potential applications in the treatment of other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, this compound may be studied for its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of this compound in the pharmaceutical industry.
合成方法
The synthesis of 1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction between 3,4-dimethylaniline and 6-methyl-1,3-benzothiazol-2-amine, followed by the reaction with 3-pyrrolidinecarboxylic acid. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography.
科学研究应用
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential applications in the pharmaceutical industry. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
分子式 |
C21H21N3O2S |
|---|---|
分子量 |
379.5 g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O2S/c1-12-4-7-17-18(8-12)27-21(22-17)23-20(26)15-10-19(25)24(11-15)16-6-5-13(2)14(3)9-16/h4-9,15H,10-11H2,1-3H3,(H,22,23,26) |
InChI 键 |
XJPFRAOKMJZXDN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)







